molecular formula C15H19NO3 B12935134 Benzyl 3-oxoazocane-1-carboxylate

Benzyl 3-oxoazocane-1-carboxylate

Cat. No.: B12935134
M. Wt: 261.32 g/mol
InChI Key: PGZIPLFWYCLYCQ-UHFFFAOYSA-N
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Description

Benzyl 3-oxoazocane-1-carboxylate (CAS 2010091-12-8) is an eight-membered cyclic amine (azocane) derivative featuring a ketone group at the 3-position and a benzyl ester moiety at the 1-position. Its structure combines the conformational flexibility of an azocane ring with the reactivity of both carbonyl and ester functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 3-oxoazocane-1-carboxylate

InChI

InChI=1S/C15H19NO3/c17-14-9-5-2-6-10-16(11-14)15(18)19-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2

InChI Key

PGZIPLFWYCLYCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)CN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-oxoazocane-1-carboxylate typically involves the reaction of azocane derivatives with benzyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-oxoazocane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted azocane derivatives.

Scientific Research Applications

Benzyl 3-oxoazocane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Benzyl 3-oxoazocane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzoate Derivatives

Compound Name CAS Number Ring Size/Type Oxo Position Key Features Reactivity Profile Applications
This compound 2010091-12-8 8-membered azocane 3 Flexible ring, moderate strain Moderate reactivity; ester hydrolysis Organic synthesis intermediates
Benzyl 3-oxoazetidine-1-carboxylate 105258-93-3 4-membered azetidine 3 High ring strain, compact structure High reactivity due to strain Pharmaceutical intermediates
Benzyl 4-Oxoazepane-1-Carboxylate Not specified 7-membered azepane 4 Reduced strain vs. azetidine Stabilized by larger ring Drug design scaffolds
Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 234108-42-0 Bicyclic (7 atoms) 3 Steric hindrance from fused rings Site-selective functionalization Specialty chemicals

Ring Size and Strain

  • Azocane (8-membered ring) : Exhibits lower ring strain compared to smaller analogs like azetidine (4-membered), enabling greater conformational flexibility. This makes it suitable for synthesizing molecules requiring adaptable frameworks .
  • Azetidine (4-membered ring) : High strain increases reactivity, favoring ring-opening reactions or nucleophilic attacks at the carbonyl group .
  • Bicyclic Systems : The fused rings in Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate introduce steric constraints, limiting accessibility to reactive sites but enhancing stereochemical control .

Functional Group Positioning

  • The 3-oxo group in azocane and azetidine derivatives directs reactivity toward the ketone (e.g., nucleophilic additions or reductions).
  • The benzyl ester group in all compounds facilitates deprotection under hydrogenation or acidic conditions, enabling downstream functionalization .

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